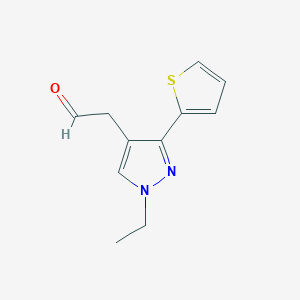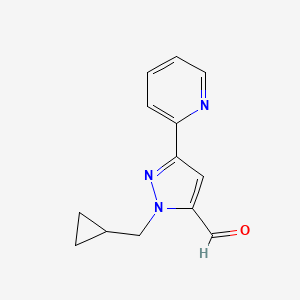
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Vue d'ensemble
Description
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a chemical compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde, has been a topic of interest in recent years . Various strategies have been developed, including heterocyclization of different substrates . One method involves the use of 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) as the solvent under mild conditions without any bases . This strategy has been tested with a variety of substrates to produce corresponding thiophene analogs with good yield .Molecular Structure Analysis
The molecular structure of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is characterized by a thiophene ring attached to a pyrazole ring via an acetaldehyde group. The thiophene ring is a five-membered heterocycle containing one sulfur atom , while the pyrazole ring is a five-membered heterocycle containing two nitrogen atoms.Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions . For instance, they can participate in condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .Applications De Recherche Scientifique
Comprehensive Analysis of “2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde” Applications
The compound “2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde” is a thiophene derivative, which is a class of compounds that have shown a variety of properties and applications in scientific research. Below is a detailed analysis of the unique applications of this compound, categorized into separate fields:
Medicinal Chemistry: Anticancer Properties: Thiophene derivatives are known for their pharmacological properties, including anticancer activities . The specific structure of “2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde” may be explored for its potential to inhibit cancer cell growth or to act as a chemotherapeutic agent, given the biological activity associated with thiophene compounds.
Anti-inflammatory Applications: Similar to other thiophene-based compounds, this derivative could possess anti-inflammatory properties . Research could focus on its ability to reduce inflammation in various disease models, potentially leading to new anti-inflammatory medications.
Antimicrobial Activity: The antimicrobial potential of thiophene derivatives makes them candidates for the development of new antibiotics or antiseptics . This compound could be studied for its efficacy against a range of microbial pathogens.
Material Science: Organic Semiconductors: Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . The subject compound could be utilized in the development of new organic semiconductor materials with applications in electronics.
Organic Light-Emitting Diodes (OLEDs): The application of thiophene derivatives in the fabrication of OLEDs is well-documented . This compound’s unique structure could contribute to the development of OLEDs with improved efficiency and longevity.
Corrosion Inhibitors: In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The compound could be applied to protect metals and alloys from corrosion, enhancing their durability.
Organic Field-Effect Transistors (OFETs): Thiophene-based molecules are integral to the development of OFETs . Research into the electronic properties of “2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde” could lead to advancements in transistor technology.
Coordination Chemistry: Thiophene derivatives find applications in coordination chemistry, where they can act as ligands to form complexes with various metals . This compound could be explored for its ability to form novel metal complexes with unique properties.
Orientations Futures
The future directions for research on 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Thiophene derivatives are of significant interest due to their wide range of biological activities and potential for medicinal chemistry .
Propriétés
IUPAC Name |
2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-13-8-9(5-6-14)11(12-13)10-4-3-7-15-10/h3-4,6-8H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIXXEFFBKTUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















